(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
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Overview
Description
Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride: . This compound is characterized by its unique structure, which includes a prop-2-en-1-yl group attached to a (2,4,5-trimethoxyphenyl)methylamine moiety, and it is often used in scientific research due to its interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the following steps:
Preparation of the Starting Materials: : The starting materials include prop-2-en-1-ylamine and (2,4,5-trimethoxyphenyl)methyl chloride.
Reaction Conditions: : The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: : After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Substitution reactions typically require nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed
Oxidation: : Oxidation can produce aldehydes, ketones, or carboxylic acids.
Reduction: : Reduction can yield amines or alcohols.
Substitution: : Substitution reactions can lead to the formation of ethers or esters.
Scientific Research Applications
Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: : It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: : The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is unique due to its specific structure and properties. Similar compounds include:
Prop-2-en-1-ylamine: : A simpler amine derivative without the trimethoxyphenyl group.
(2,4,5-trimethoxyphenyl)methylamine: : A compound lacking the prop-2-en-1-yl group.
Other trimethoxyphenyl derivatives: : Compounds with similar trimethoxyphenyl groups but different substituents.
These compounds may have different chemical and biological properties, making Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride unique in its applications and effects.
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-5-6-14-9-10-7-12(16-3)13(17-4)8-11(10)15-2;/h5,7-8,14H,1,6,9H2,2-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZMIAGGEIZVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC=C)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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